molecular formula C9H7ClN2O2 B3218487 methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-74-0

methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B3218487
CAS No.: 1190309-74-0
M. Wt: 210.62 g/mol
InChI Key: YIKWQACANXJVNR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical building block based on the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This privileged structure is highly significant in medicinal chemistry for the synthesis of novel anticancer agents and kinase inhibitors . The 7-azaindole core is a biomimetic of purine, allowing it to interact effectively with enzyme active sites, particularly kinases . This compound serves as a versatile synthetic intermediate. The methyl ester and chloro substituents at the 3- and 5-positions offer handles for further functionalization, enabling researchers to generate diverse libraries of compounds for biological screening . Researchers have developed analogues of this scaffold that demonstrate potent antiproliferative activity against a range of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . Some derivatives function as potent ATP-mimetic inhibitors of critical kinases, such as Cell Division Cycle 7 (Cdc7) kinase, which is essential for initiating DNA replication, and Abl/Src kinases . Other research avenues include the development of 7-azaindole derivatives as novel immunomodulators targeting Janus Kinase 3 (JAK3) for treating immune diseases . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKWQACANXJVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position undergoes nucleophilic substitution under specific conditions. For example:

  • Amine substitution : Reacting with secondary amines (e.g., methylcyclohexylamine) under microwave irradiation yields C3-aminated derivatives. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases like K₂CO₃, achieving yields of 60–85% .

  • Hydroxyl substitution : Treatment with aqueous NaOH at 50°C replaces chlorine with hydroxyl groups, forming 3-hydroxy derivatives .

Table 1: Substitution Reactions at C3

ReagentConditionsProductYield (%)Biological Activity (IC₅₀)
MethylcyclohexylamineMicrowave, DMF, 100°C3-(Methylcyclohexylamino) derivative78JAK3: 9.7 nM
PiperidineMicrowave, DMF, 120°C3-Piperidinyl derivative65JAK3: 3200 nM
NaOH (1M)50°C, 30 min3-Hydroxy derivative92N/A

Ester Hydrolysis and Amidation

The methyl ester at C5 is hydrolyzed to a carboxylic acid, which is subsequently converted to carboxamides:

  • Basic hydrolysis : Using NaOH in methanol/water (1:1) at 80°C yields the carboxylic acid intermediate .

  • Amidation : Reaction with carbonyldiimidazole (CDI) and ammonia generates the primary carboxamide. Further modifications with amines produce secondary amides with enhanced metabolic stability .

Key Findings:

  • Carboxamide derivatives exhibit improved pharmacokinetic profiles (e.g., reduced microsomal clearance from 267 mL/min/kg to 85 mL/min/kg) .

  • The 5-carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., Glu903 and Leu905 in JAK3), enhancing inhibitory activity .

C–H Functionalization and Coupling Reactions

The pyrrolopyridine core participates in cross-coupling reactions:

  • Suzuki–Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C5 position. For example, coupling with m-methoxyphenylboronic acid achieves 70% yield .

  • Ortho-lithiation : Directed lithiation at the C4 position using sec-BuLi, followed by trapping with electrophiles (e.g., ethyl chloroformate), installs ester or ketone functionalities .

Table 2: Coupling Reactions and Outcomes

Reaction TypeReagent/ElectrophileProductApplication
Suzuki couplingm-Methoxyphenylboronic acid5-Aryl derivativeFGFR inhibition (IC₅₀: 3.5 nM)
Ortho-lithiationEthyl chloroformateC4-Ethoxycarbonyl derivativeIntermediate for amidation

Oxidation and Metabolic Transformations

  • Hepatic oxidation : In rat liver microsomes, the methylcyclohexyl substituent undergoes hydroxylation to form polar metabolites, reducing lipophilicity (cLogP from 2.8 to 1.0) .

  • Oxidative degradation : Exposure to H₂O₂ or metal catalysts oxidizes the pyrrole ring, forming N-oxide derivatives.

Structural Modifications and SAR Insights

Modifications at the C3 and C5 positions significantly impact bioactivity:

  • C3 substituents : Bulky hydrophobic groups (e.g., cycloheptyl) enhance kinase inhibition by occupying hydrophobic pockets (JAK3 IC₅₀: 3.5 nM vs. 1600 nM for unsubstituted analogs) .

  • C5 ester vs. amide : Carboxamides improve water solubility and metabolic stability compared to esters .

Scientific Research Applications

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Chlorine Position and Ring Isomerism
  • Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate :
    • Differs in chlorine position (C4 vs. C3), altering electronic properties and steric interactions. Ethyl analogs (e.g., ethyl 4-chloro derivatives) are intermediates in ATI-1777 synthesis, demonstrating the importance of substitution patterns for biological activity .
  • 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid (10b) :
    • Features a [2,3-c] fused ring system instead of [2,3-b], leading to distinct reactivity and binding profiles. Reported in 71% yield .
Fluoro vs. Chloro Substitutents
  • Methyl 4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS: 1234615-74-7):
    • Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. Molecular weight: 194.165 (vs. ~210.6 for the 3-chloro analog) .
Oxo and Functional Group Modifications
  • ~2.2 for the 3-chloro analog) .

Ester Group Variations

Compound Name Ester Group Molecular Weight Key Applications Reference
Methyl 3-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Methyl ~210.6 Kinase inhibitor intermediates
Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Ethyl 239.7 ATI-1777 precursor (52% yield)
Ethyl 4-(Cyclohexylamino)-1-Tosyl Analog Ethyl 442.5 Intermediate for antitumor agents

Key Observations :

  • Methyl esters are preferred for prodrug strategies due to faster hydrolysis in vivo .

Biological Activity

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features a unique structure combining pyridine and pyrrole rings, which contributes to its biological activity. The compound can be synthesized through various methods, including cyclization of 3-chloro-2-aminopyridine with ethyl acetoacetate followed by esterification with methanol. This structural complexity allows for diverse modifications that enhance biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds derived from the pyrrolo[2,3-b]pyridine scaffold exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effective inhibition:

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus0.125
This compoundEscherichia coli0.500

These results indicate that the compound's modifications can significantly enhance its potency against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research shows that derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro activities against various cancer cell lines:

Cell Line IC50 (µM)
HeLa0.36
HCT1161.8
A3750.50

These findings suggest that the compound may serve as a lead for developing new cancer therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The inhibition of FGFRs leads to decreased cell proliferation and survival signaling, making it a potential candidate for targeted cancer therapy . Additionally, the compound's antimicrobial effects are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives against MRSA and found that certain modifications significantly improved potency compared to standard antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer properties of these compounds in human tumor cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What are the common synthetic routes for methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves cyclization and functionalization steps. A validated approach includes:

  • Cyclocondensation : Hexamine and acetic acid at 120°C to form the pyrrolo[2,3-b]pyridine core .
  • Chlorination : TsCl (tosyl chloride) under NaH activation at 0°C to room temperature for introducing the 3-chloro substituent .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to modify the 5-carboxylate position . Key conditions include strict temperature control during chlorination and inert atmospheres for palladium-mediated coupling to prevent side reactions .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR/LCMS : 1H^1H-NMR confirms the presence of the pyrrolo[2,3-b]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and the methyl ester (δ 3.9 ppm). LCMS validates molecular weight (e.g., [M+H]+^+ at m/z 240.1) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.054) resolve bond lengths (mean C–C = 1.39 Å) and confirm stereoelectronic effects of the chloro substituent .

Q. What are the key reactivity patterns of the pyrrolo[2,3-b]pyridine core in this compound under nucleophilic or electrophilic conditions?

  • Electrophilic Substitution : The 3-chloro group directs electrophiles (e.g., formylation) to the 4-position, as seen in analogues like 3-formyl-4-methyl derivatives .
  • Nucleophilic Displacement : The 5-carboxylate ester undergoes hydrolysis under basic conditions (KOH/EtOH, 80°C) to yield carboxylic acids, useful for further derivatization .

Advanced Research Questions

Q. How can experimental design (e.g., Design of Experiments, DoE) and flow chemistry techniques optimize the synthesis of this compound?

  • DoE : Statistical modeling identifies critical parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing impurities. For example, varying APS (ammonium persulfate) concentrations in copolymerization reactions improves reproducibility .
  • Flow Chemistry : Continuous-flow systems enhance safety and efficiency in exothermic steps (e.g., chlorination), reducing reaction times by 30–50% compared to batch methods .

Q. What strategies are employed to resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • Multi-Technique Validation : Cross-referencing NMR, LCMS, and X-ray data resolves ambiguities. For instance, unexpected downfield shifts in 1H^1H-NMR may indicate tautomerism, clarified via crystallography .
  • Mechanistic Studies : Isotopic labeling (e.g., 13C^{13}C-DMDAAC) traces reaction pathways to identify side products, such as dimerization during cross-coupling .

Q. How do substituent modifications at the 3-chloro and 5-carboxylate positions influence the compound's electronic properties and biological activity?

  • 3-Position Modifications : Replacing chloro with bulkier groups (e.g., aryl) increases steric hindrance, reducing binding affinity in kinase assays by 20–40% .
  • 5-Carboxylate Derivatives : Hydrolysis to carboxylic acids enhances solubility (logP reduction from 2.1 to 0.8) and bioavailability, critical for in vivo studies .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituents, guiding rational design .

Methodological Notes

  • Synthesis Optimization : Prioritize palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling to achieve >85% yields .
  • Data Interpretation : Use crystallography to resolve regiochemical ambiguities in substituted analogues .
  • Safety : Handle chlorinating agents (e.g., TsCl) under inert conditions to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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